molecular formula C10H13NO2 B14549842 (2-Nitrobutyl)benzene CAS No. 61668-44-8

(2-Nitrobutyl)benzene

Cat. No.: B14549842
CAS No.: 61668-44-8
M. Wt: 179.22 g/mol
InChI Key: QQMDKOZWHBWYQI-UHFFFAOYSA-N
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Description

(2-Nitrobutyl)benzene (C₁₀H₁₃NO₂) is an aromatic compound featuring a nitro (-NO₂) group attached to the second carbon of a butyl chain, which is itself bonded to a benzene ring. This structure imparts unique physicochemical properties, including moderate polarity, lipophilicity, and stability under acidic conditions due to the electron-withdrawing nitro group. Applications of such nitroalkyl aromatics may include industrial preservatives, intermediates in organic synthesis, or stabilizers in fuels and lubricants .

Properties

CAS No.

61668-44-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-nitrobutylbenzene

InChI

InChI=1S/C10H13NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

QQMDKOZWHBWYQI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Nitrobutyl)benzene can be synthesized through several methods. One common approach involves the nitration of butylbenzene. This process typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the butyl group.

Industrial Production Methods

In an industrial setting, the production of (2-Nitrobutyl)benzene may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrobutyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of (2-Nitrobutyl)benzene.

    Reduction: Amino derivatives of (2-Nitrobutyl)benzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of (2-Nitrobutyl)benzene.

Scientific Research Applications

(2-Nitrobutyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.

    Medicine: Research on its potential pharmacological properties and its role in drug development is ongoing.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Nitrobutyl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and mutagenicity. The exact pathways and molecular targets involved in these effects are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Nitrobutyl)benzene with key analogues:

Compound Molecular Formula Molecular Weight Functional Groups Key Features
(2-Nitrobutyl)benzene C₁₀H₁₃NO₂ 179.22 g/mol Benzene, aliphatic nitro Nitro group on butyl chain enhances lipophilicity; moderate acid stability
Nitrobenzene C₆H₅NO₂ 123.11 g/mol Aromatic nitro Direct nitro substitution on benzene; high polarity, meta-directing in reactions
4-(2-Nitrobutyl)morpholine C₈H₁₆N₂O₃ 188.23 g/mol Morpholine, aliphatic nitro Used as a preservative in industrial fluids; nitrobutyl group increases stability
2-(4-Nitrobenzyl)pyrrole C₁₁H₁₀N₂O₂ 202.21 g/mol Pyrrole, aromatic nitro Nitro group enhances acid resistance without hindering electrophilic substitution

Stability and Reactivity

  • Acid/Base Stability :

    • The nitro group in (2-Nitrobutyl)benzene likely confers resistance to acidic conditions, as seen in nitrated pyrroles and morpholine derivatives . However, stability decreases with additional nitro groups (e.g., dinitrobenzene derivatives) due to increased electron withdrawal and steric strain .
    • Comparatively, nitrobenzene exhibits strong acid stability but is susceptible to reduction under basic or reductive conditions (e.g., conversion to aniline) .
  • Reactivity in Electrophilic Substitution :

    • Aromatic nitro groups (e.g., in nitrobenzene ) strongly deactivate the benzene ring, directing incoming electrophiles to the meta position. In contrast, the aliphatic nitro group in (2-Nitrobutyl)benzene may allow for greater flexibility in reactions targeting the benzene ring or the butyl chain .

Key Research Findings

  • Nitro Group Influence : Studies on 2-arylsulfenylpyrroles demonstrate that nitro substituents enhance acid stability while preserving reactivity in electrophilic substitutions. This suggests that (2-Nitrobutyl)benzene could similarly balance stability and functionality .
  • Industrial Relevance: The use of 4-(2-Nitrobutyl)morpholine in preservatives underscores the practical value of nitroalkyl aromatics in non-pharmaceutical industries, a niche where (2-Nitrobutyl)benzene may also find applications .
  • Structural Trade-offs: Aliphatic nitro groups (as in (2-Nitrobutyl)benzene) offer greater solubility in non-polar media compared to aromatic nitro compounds like nitrobenzene, but may exhibit lower thermal stability .

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